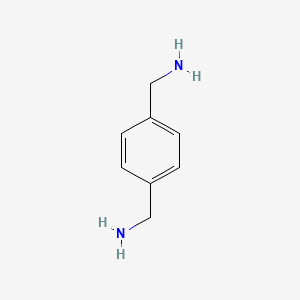

1,4-Benzenedimethanamine

Overview

Description

1,4-Benzenedimethanamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound can interact with other substances in a chemical reaction, as indicated by its use in the synthesis of various compounds .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various compounds, indicating that it may affect multiple biochemical pathways .

Result of Action

It is known that the compound plays a role in the synthesis of various compounds, indicating that it may have multiple effects at the molecular and cellular level .

Biological Activity

1,4-Benzenedimethanamine, also known as para-xylylenediamine, is an organic compound with the molecular formula CHN and a molecular weight of 136.19 g/mol. This compound has garnered attention in various research fields due to its potential biological activities, including its applications in drug development, environmental impact, and toxicity.

- Molecular Formula : CHN

- Molecular Weight : 136.19 g/mol

- Purity : Typically around 95% for research applications.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its toxicity, allergenic potential, and applications in medicinal chemistry.

1. Toxicity Studies

Toxicological assessments have indicated that benzamines, including this compound, can exhibit significant toxicity. For instance:

- Acute Oral Toxicity : In rat studies, the LD50 values were reported as approximately 630 mg/kg for females and 730 mg/kg for males .

- Dermal and Eye Irritation : The compound has been classified as a moderate irritant when applied to rabbit skin, although eye irritation data remains undetermined .

| Study Type | Species | LD50 (mg/kg) | Outcome |

|---|---|---|---|

| Acute Oral Toxicity | Rat (Male) | 730 | Toxic effects observed |

| Acute Oral Toxicity | Rat (Female) | 630 | Toxic effects observed |

| Dermal Irritation | Rabbit | Not determined | Moderate irritant |

2. Allergenic Potential

Research has identified related compounds in the benzene series as allergens in occupational settings. A study highlighted the allergic responses in individuals exposed to similar compounds, suggesting that this compound may pose health risks in industrial environments.

3. Environmental Impact

The environmental implications of benzamines have been studied concerning their effects on soil microbiota. Notably, they can inhibit the growth of beneficial bacteria such as Azotobacter vinelandii, which plays a crucial role in nitrogen fixation. This inhibition could lead to adverse effects on soil health and agricultural productivity.

Applications in Drug Development

This compound serves as a precursor for various pharmaceuticals due to its structural similarity to other biologically active compounds:

- G-Protein Coupled Receptor Antagonists : Compounds derived from this structure are being explored for their potential in treating central nervous system disorders.

- Enzyme Inhibitors and Anticancer Agents : The versatility of benzene derivatives in medicinal chemistry highlights their importance in drug design and development.

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety of related compounds:

- A study characterized patients with occupational allergies to similar amines, providing insights into the health risks associated with prolonged exposure.

- Environmental assessments have documented the toxic effects of benzamine derivatives on microbial communities, emphasizing the need for careful management of these chemicals in industrial applications .

Scientific Research Applications

Material Science Applications

1,4-Benzenedimethanamine is primarily used as a building block in the synthesis of various polymers and resins.

Polymer Synthesis

- Polyurethanes : It serves as a chain extender in the production of polyurethane elastomers, enhancing mechanical properties and thermal stability.

- Epoxy Resins : Used as a hardener in epoxy formulations, improving adhesion and chemical resistance.

| Application | Type | Benefits |

|---|---|---|

| Polyurethanes | Elastomers | High elasticity, durability |

| Epoxy Resins | Coatings | Enhanced adhesion, chemical resistance |

Pharmaceutical Applications

The compound has shown potential in drug development due to its biological activity.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit antibacterial activity. Molecular docking studies suggest that these compounds can inhibit specific bacterial proteins, making them candidates for antibiotic development .

Cancer Research

It has been explored as a precursor for synthesizing bis-naphthalimide derivatives with anticancer properties. These derivatives have demonstrated varying binding affinities to DNA and cytotoxic effects depending on their structure.

| Application | Target Disease | Mechanism |

|---|---|---|

| Antibiotics | Bacterial infections | Protein inhibition |

| Anticancer agents | Various cancers | DNA binding |

Environmental Applications

This compound is also recognized for its role in environmental remediation.

Contaminant Removal

It has been studied for its potential to remove contaminants from wastewater. Its amine functional groups can interact with various pollutants, facilitating their adsorption and removal from aqueous solutions .

| Application | Contaminant Type | Method |

|---|---|---|

| Wastewater Treatment | Heavy metals | Adsorption |

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound derivatives revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The research employed molecular docking techniques to analyze binding interactions with bacterial proteins, affirming the compound's potential as an antibiotic agent .

Case Study 2: Polymer Development

In another research project, this compound was utilized as a chain extender in polyurethane synthesis. The resulting polymers exhibited enhanced mechanical properties compared to those synthesized without this compound. This study highlighted the importance of structural modifications in optimizing polymer performance .

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKQADXMHQSTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024567 | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor. | |

| Record name | 1,4-Xylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

446 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

81 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

9 mmHg | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

539-48-0 | |

| Record name | p-Xylylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDIMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJD90IO4NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

143 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of p-xylylenediamine?

A1: The molecular formula of p-xylylenediamine is C8H12N2, and its molecular weight is 136.20 g/mol.

Q2: What spectroscopic data is available to characterize p-xylylenediamine?

A2: p-Xylylenediamine can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and mass spectrometry. These techniques provide information on the compound's structure, purity, and interactions with other molecules. [, , , , , , ]

Q3: What are the applications of p-xylylenediamine in material science?

A3: p-Xylylenediamine is a valuable building block for synthesizing various polymers, including polyamides, polyureas, and poly(hydroxyurethane)s. [, , , , , , ]

Q4: How does the incorporation of p-xylylenediamine influence the properties of polyamide resins?

A4: Incorporating p-xylylenediamine into polyamide resins can enhance their heat resistance, mechanical properties, and moldability. [, , , , ] For instance, polyamide resins with high p-xylylenediamine content exhibit higher melting points and improved resistance to organic solvents. [, ]

Q5: How does p-xylylenediamine contribute to the gas barrier properties of hybrid membranes?

A5: p-Xylylenediamine can be used as a crosslinking agent with 3-glycidoxypropyl silsesquioxane to create organic-inorganic hybrid gas barrier layers. These layers exhibit gas barrier properties comparable to poly(vinylidene chloride), indicating their potential use in packaging applications. []

Q6: Can p-xylylenediamine be synthesized catalytically?

A6: Yes, p-xylylenediamine can be synthesized via the catalytic hydrogenation of terephthalonitrile. Nickel-based catalysts, particularly those promoted with niobium, show high activity and selectivity for this reaction. [, , ]

Q7: What is the role of p-xylylenediamine in the synthesis of macrocycles?

A7: p-Xylylenediamine can serve as a building block for constructing macrocyclic structures. Its two amino groups can react with dicarboxylic acid derivatives in a templated clipping reaction, leading to the formation of []rotaxanes. [, , ]

Q8: How is computational chemistry used to understand p-xylylenediamine's behavior?

A8: Computational methods like molecular modeling are employed to study the self-inclusion properties of p-xylylenediamine-modified cyclodextrins. [] These simulations help predict and explain the compound's interactions with other molecules, such as its ability to self-include within a cyclodextrin cavity.

Q9: How do structural modifications of p-xylylenediamine affect its properties?

A9: Modifying p-xylylenediamine's structure, such as introducing methyl groups at the benzylic positions, can significantly impact its properties. For example, octamethylation of the p-xylylenediamine ring in []rotaxanes leads to a significant increase in the shuttling rate of the macrocycle along the thread. []

Q10: How does the position of p-xylylenediamine modification on cyclodextrins affect their properties?

A10: Studies on β-cyclodextrin derivatives revealed that modifying the cyclodextrin at the 3-position with p-xylylenediamine results in the xylylenediamine group remaining outside the cavity, while modification at the 6-position leads to self-inclusion. This difference in behavior highlights the importance of the modification site for controlling the properties of the resulting cyclodextrin derivative. []

Q11: Are there specific formulation strategies for p-xylylenediamine-containing materials?

A11: While specific formulation strategies for p-xylylenediamine itself aren't extensively discussed in the provided research, the studies on polyamide resins highlight the importance of controlling factors like molecular weight, comonomer ratios, and the presence of fillers to achieve desired material properties. [, , , ]

Q12: Is there information available on the environmental impact of p-xylylenediamine?

A12: The provided research primarily focuses on the synthesis, characterization, and applications of p-xylylenediamine and its derivatives. While information on its environmental impact and degradation is not explicitly discussed, it's crucial to consider these aspects for any chemical compound. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible use and disposal.

Q13: Does p-xylylenediamine have applications in the biomedical field?

A13: While not directly addressed in the provided research, p-xylylenediamine's use as a building block for bis-naphthalimide derivatives with potential anticancer properties has been explored. These derivatives exhibited varying binding affinities to DNA and cytotoxicities depending on the linker used. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.